

# Thermochemical data for the- $\sigma$ -sigmatropic rearrangement of Allyl p-tolyl ether

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Allyl p-tolyl ether**

Cat. No.: **B1266916**

[Get Quote](#)

An In-depth Technical Guide on the Thermochemical Data for the  $\sigma$ -Sigmatropic Rearrangement of **Allyl p-Tolyl Ether**

## Introduction

The Claisen rearrangement is a significant carbon-carbon bond-forming reaction in organic chemistry, categorized as a[1][1]-sigmatropic rearrangement.[2][3] This process involves the concerted intramolecular rearrangement of an allyl vinyl ether or an allyl aryl ether.[4] The aromatic Claisen rearrangement, specifically of allyl aryl ethers, typically requires thermal conditions to proceed and results in the formation of an ortho-allyl phenol.[5][6] This guide focuses on the thermochemical aspects of the sigmatropic rearrangement of a specific substrate, **allyl p-tolyl ether**, providing key quantitative data and experimental methodologies for researchers and professionals in drug development and chemical sciences.

## Reaction Mechanism and Thermochemical Principles

The rearrangement of **allyl p-tolyl ether** is a unimolecular reaction that proceeds through a concerted, pericyclic mechanism.[1][7] This involves a highly ordered, cyclic transition state where the cleavage of the oxygen-allyl carbon bond and the formation of the new carbon-carbon bond at the ortho position of the aromatic ring occur simultaneously.[5][7] The reaction is driven by the formation of a more stable aromatic phenol from the intermediate cyclohexadienone.

A joint theoretical and experimental study has determined that the reaction follows a concerted pathway without the formation of radical intermediates.<sup>[1][7]</sup> Computational analyses at the B3LYP/6-31G\* level of theory support an asynchronous concerted mechanism, where bond breaking and bond formation do not occur to the same extent in the transition state.<sup>[7]</sup>

## Quantitative Thermochemical Data

Experimental studies on the gas-phase rearrangement of **allyl p-tolyl ether** have been conducted over a temperature range of 493.15–533.15 K.<sup>[1][7]</sup> The key thermochemical parameters, known as the Arrhenius parameters, have been determined and are summarized in the table below.

Parameter	Symbol	Experimental Value	Units
Activation Energy	Ea	36.08	kcal mol-1
Pre-exponential Factor	Log A	11.74	-
Entropy of Activation	ΔS#	-7.88	cal mol-1 K-1

Table 1: Experimental Thermochemical Data for the Gas-Phase Rearrangement of Allyl p-tolyl ether.<sup>[1][7]</sup>

## Experimental Protocols

The determination of the thermochemical data for the rearrangement of **allyl p-tolyl ether** involved a specific experimental setup to monitor the reaction progress at various temperatures.

### Gas-Phase Kinetic Study:

- Sample Preparation: A sample of **allyl p-tolyl ether** is introduced into a reaction vessel.

- Temperature Control: The reaction vessel is maintained at a constant temperature within the range of 493.15–533.15 K.[7]
- Reaction Monitoring: The progress of the rearrangement reaction is monitored over time.
- Quenching and Analysis: At specific time intervals, the reaction mixture is quenched. The concentration of the product, 2-allyl-4-methylphenol, is determined using gas chromatography (GC).[7]
- Rate Constant Determination: The rate constant (k) for the reaction is determined at each selected temperature by analyzing the change in concentration of the reactant or product over time.
- Arrhenius Parameters Calculation: The Arrhenius parameters (Ea and A) are calculated from the temperature dependence of the rate constants using the Arrhenius equation. The entropy of activation ( $\Delta S^\#$ ) is derived from the pre-exponential factor (A) using transition state theory. [7]

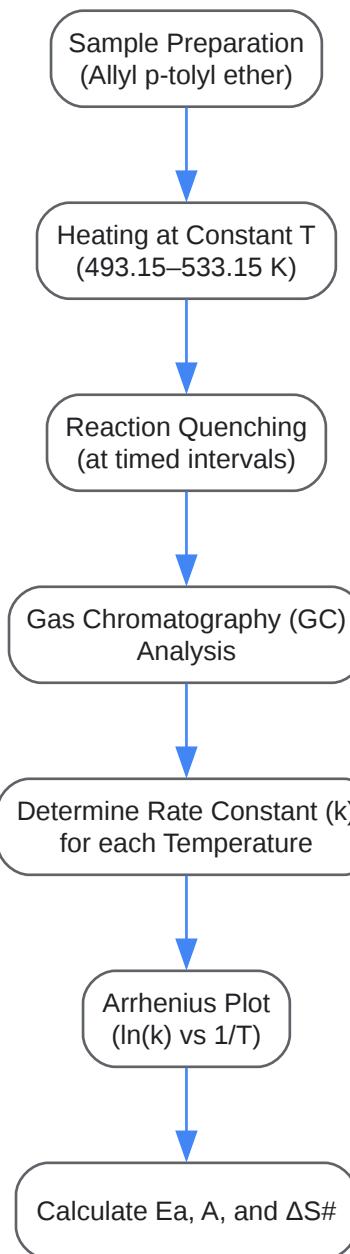
#### Confirmation of Concerted Mechanism:

To confirm that the reaction proceeds via a concerted mechanism and not a radical pathway, control experiments were conducted. The reaction was carried out in the presence and absence of cyclohexene, a radical scavenger. Gas chromatography analysis of the reaction mixtures demonstrated that the reaction is "clean," with no evidence of radical intermediates.[1][7]

## Visualizations

The following diagrams illustrate the reaction pathway and a generalized experimental workflow.

Caption: The concerted[1][1]-sigmatropic rearrangement of **allyl p-tolyl ether**.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the kinetic study of the rearrangement.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. CLAISEN REARRANGEMENT: [3,3]-SIGMATROPIC REARRANGEMENT – My chemistry blog [mychemblog.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Redirecting [linkinghub.elsevier.com]
- To cite this document: BenchChem. [Thermochemical data for the-sigmatropic rearrangement of Allyl p-tolyl ether]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266916#thermochemical-data-for-the-sigmatropic-rearrangement-of-allyl-p-tolyl-ether]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)